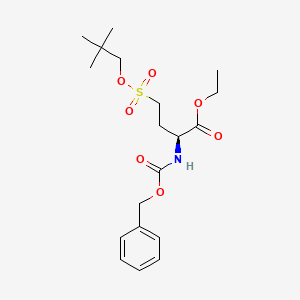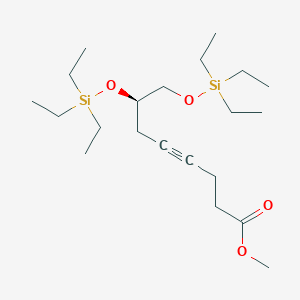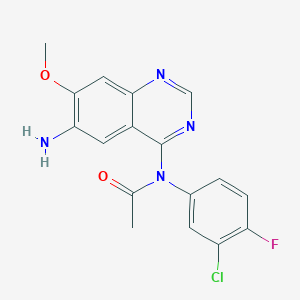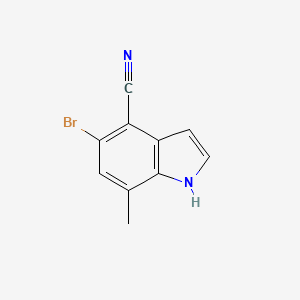
5-Bromo-7-methyl-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methyl-1H-indole-4-carbonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carbonitrile group at the 4th position of the indole ring. It is a white crystalline solid that is sensitive to light and moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination Reaction: One common method involves the bromination of 7-methyl-1H-indole.
Carbonitrile Introduction: The carbonitrile group can be introduced through a reaction involving a suitable nitrile precursor.
Industrial Production Methods: Industrial production of 5-Bromo-7-methyl-1H-indole-4-carbonitrile typically involves large-scale bromination and nitrile introduction reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-1H-indole-4-carbonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 5-amino-7-methyl-1H-indole-4-carbonitrile or 5-thio-7-methyl-1H-indole-4-carbonitrile.
Oxidation Products: Oxidation can yield compounds such as 5-bromo-7-methyl-1H-indole-4-carboxylic acid.
Reduction Products: Reduction can lead to the formation of 5-bromo-7-methyl-1H-indole-4-methanol.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-7-methyl-1H-indole-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: Indole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with various biological targets.
Antiviral and Antimicrobial Studies: The compound is also investigated for its antiviral and antimicrobial properties.
Industry:
Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for materials used in OLEDs, which are essential components in modern display technologies.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methyl-1H-indole-4-carbonitrile is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine and carbonitrile groups enhance its binding affinity to various enzymes and receptors, leading to modulation of biological pathways . For example, in anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
5-Bromo-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1H-indole-4-carbonitrile: Similar structure but lacks the bromine atom at the 5th position.
5-Fluoro-7-methyl-1H-indole-4-carbonitrile: Similar structure but has a fluorine atom instead of bromine at the 5th position.
Uniqueness:
Enhanced Reactivity: The presence of both bromine and carbonitrile groups in 5-Bromo-7-methyl-1H-indole-4-carbonitrile enhances its reactivity and binding affinity compared to similar compounds.
Versatility in Synthesis: Its unique structure allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H7BrN2 |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
5-bromo-7-methyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-6-4-9(11)8(5-12)7-2-3-13-10(6)7/h2-4,13H,1H3 |
Clé InChI |
MROQSXKNQBAPAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


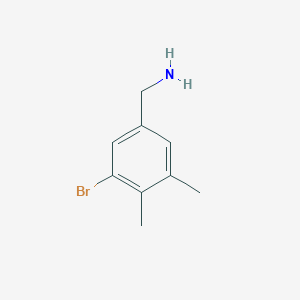
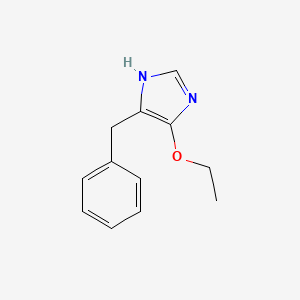
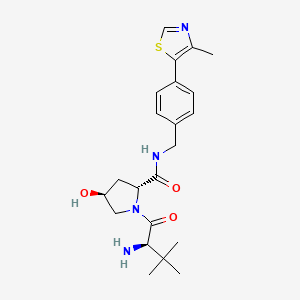
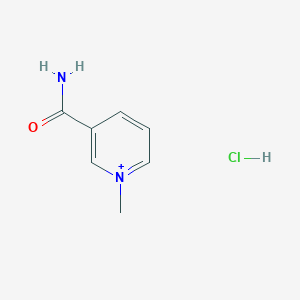
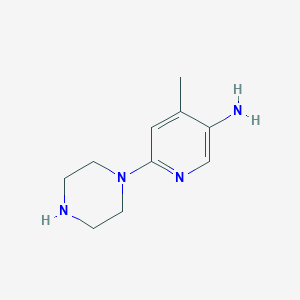
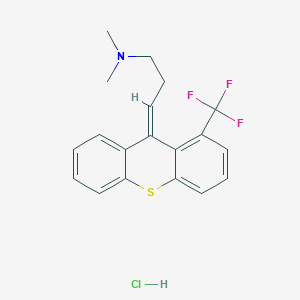
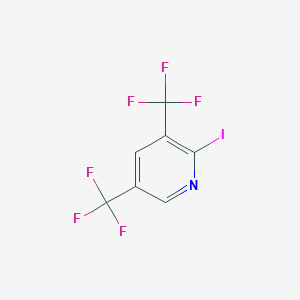
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
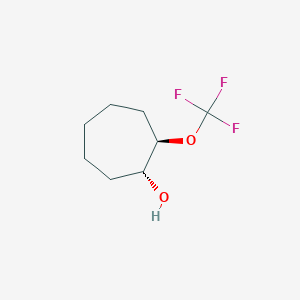
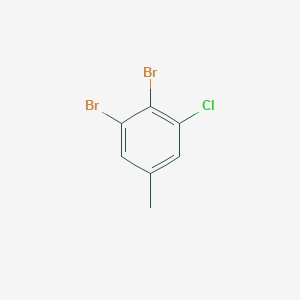
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
